molecular formula C18H28FNO B12046686 3-fluoro-N-undecylbenzamide CAS No. 551913-16-7

3-fluoro-N-undecylbenzamide

Cat. No.: B12046686
CAS No.: 551913-16-7
M. Wt: 293.4 g/mol
InChI Key: IEDUYVKRRFTTRB-UHFFFAOYSA-N
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Description

3-Fluoro-N-undecylbenzamide is a benzamide derivative characterized by a fluorine atom at the 3-position of the aromatic ring and an undecyl (11-carbon alkyl) chain attached to the amide nitrogen. Benzamides are typically synthesized via condensation reactions between benzoic acid derivatives and amines, with intermediates such as hydrazides or activated esters (e.g., chloro-substituted benzaldehydes) playing key roles . The undecyl chain likely enhances lipophilicity, improving membrane permeability and bioavailability, which is critical for applications in agrochemicals or pharmaceuticals . Characterization methods such as FTIR, NMR, and mass spectrometry (MS) are standard for confirming the structure of benzamide derivatives .

Properties

CAS No.

551913-16-7

Molecular Formula

C18H28FNO

Molecular Weight

293.4 g/mol

IUPAC Name

3-fluoro-N-undecylbenzamide

InChI

InChI=1S/C18H28FNO/c1-2-3-4-5-6-7-8-9-10-14-20-18(21)16-12-11-13-17(19)15-16/h11-13,15H,2-10,14H2,1H3,(H,20,21)

InChI Key

IEDUYVKRRFTTRB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNC(=O)C1=CC(=CC=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-undecylbenzamide typically involves the reaction of 3-fluorobenzoic acid with undecylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for 3-fluoro-N-undecylbenzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-undecylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amide group can be oxidized or reduced under specific conditions to form different functional groups.

    Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are used under reflux conditions.

Major Products Formed

    Substitution: Depending on the substituent introduced, various fluorinated derivatives can be formed.

    Oxidation: Products such as carboxylic acids or aldehydes can be obtained.

    Reduction: Amines or alcohols can be formed.

    Hydrolysis: The primary products are 3-fluorobenzoic acid and undecylamine.

Scientific Research Applications

3-fluoro-N-undecylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Its fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-undecylbenzamide involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The amide group can participate in hydrogen bonding, further stabilizing the interaction with the target. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-fluoro-N-undecylbenzamide with structurally related benzamides, focusing on substituents, molecular properties, and applications:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Evidence Source
3-Fluoro-N-undecylbenzamide 3-F, N-undecyl chain ~309.4 (estimated) High lipophilicity; potential agrochemical Inferred
3-Fluoro-N-[3-(imidazo[1,2-a]pyridin-2-yl)phenyl]benzamide 3-F, imidazopyridinyl group 345.35 Likely kinase inhibition; medicinal chemistry
3-Chloro-N-[2-(trifluoromethyl)phenyl]benzamide 3-Cl, 2-CF₃ group 313.71 Pesticide (e.g., flutolanil analog)
3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide 3-F, 3-F-benzoyl, pyridyl group 350.31 Crystalline stability; structural studies
3-Chloro-2-fluoro-N-methoxy-N-methylbenzamide 3-Cl, 2-F, N-methoxy, N-methyl 245.67 Enhanced metabolic stability
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide 3-F, benzothiazolylidene group 344.37 Antimicrobial potential

Key Comparisons:

Substituent Effects :

  • Fluoro vs. Chloro : Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to chlorine, which may increase persistence in environmental applications (e.g., pesticides) .
  • Trifluoromethyl (CF₃) Groups : Present in flutolanil analogs (), CF₃ groups improve resistance to degradation, making such compounds effective long-acting agrochemicals .

N-Substituent Variations: The undecyl chain in the target compound contrasts with shorter chains (e.g., ethyl in ) or aromatic groups (e.g., pyridyl in ).

Biological Activity :

  • Imidazopyridinyl () and benzothiazolylidene () groups introduce heterocyclic motifs, often associated with kinase inhibition or antimicrobial activity. The undecyl chain’s role may relate to disrupting cell membranes in fungi or bacteria .

Crystallographic Data :

  • Difluoro-benzamide derivatives () exhibit ordered crystal packing due to hydrogen bonding, which influences solubility and formulation strategies. The target compound’s undecyl chain may disrupt crystallinity, favoring amorphous solid dispersions .

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